1-iodo-3-propoxybenzene
Description
Significance of Aryl Ethers in Advanced Synthetic Methodologies
Aryl ethers are fundamental structural motifs found in a wide array of natural products, pharmaceuticals, and polymers. chemicalbook.com The ether linkage, while generally stable, can influence the electronic properties of the aromatic ring, typically acting as an electron-donating group which can activate the ring towards electrophilic substitution. masterorganicchemistry.com The synthesis of aryl ethers is a cornerstone of organic chemistry, with methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, being a classic and widely used transformation. wikipedia.orgbyjus.com More advanced, metal-catalyzed methods, such as the Ullmann condensation and Buchwald-Hartwig amination, have expanded the scope and efficiency of aryl ether synthesis. masterorganicchemistry.com The presence of an ether functional group can also be crucial in directing subsequent chemical transformations on the aromatic ring.
Role of Iodine Substituents in Aromatic Systems: Reactivity and Synthetic Utility
Iodine, as a substituent on an aromatic ring, imparts unique reactivity that is highly valued in synthetic organic chemistry. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive of the aryl halides in many transformations. wikipedia.orgdocbrown.info This high reactivity makes them excellent substrates for a variety of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are powerful tools for the formation of new carbon-carbon bonds. wikipedia.orgwikipedia.orgyoutube.com While iodine itself is relatively unreactive towards aromatic rings, iodination can be achieved using an oxidizing agent to generate a more electrophilic iodine species. wikipedia.orgdocbrown.infochemicalbook.com The electronic effect of the iodine substituent is complex; it is electron-withdrawing via induction but can also participate in halogen bonding, influencing the molecule's intermolecular interactions. youtube.comutahtech.edu
Contextualization of 1-Iodo-3-propoxybenzene within Contemporary Chemical Research
This compound is a specific example of a halogenated aryl ether that combines the features of an aryl iodide and an aryl ether. The propoxy group, being an electron-donating group, and the iodine atom, being a highly reactive leaving group in cross-coupling reactions, make this compound a versatile intermediate in organic synthesis. Its structure is of interest in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where the precise introduction of substituted phenyl groups is required. Research involving this compound would likely focus on its utility as a building block, leveraging the reactivity of the C-I bond for the construction of larger molecular frameworks.
Scope and Objectives of Research on this compound
The primary research interest in this compound lies in its potential as a synthetic intermediate. Key research objectives would include the development of efficient and scalable synthetic routes to the compound itself, a thorough investigation of its reactivity in various palladium-catalyzed cross-coupling reactions, and its application in the synthesis of target molecules with potential biological or material properties. A comprehensive understanding of its chemical and physical properties is essential for its effective use in these synthetic endeavors.
Properties
CAS No. |
1250847-42-7 |
|---|---|
Molecular Formula |
C9H11IO |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 1 Iodo 3 Propoxybenzene
Historical Overview of Iodo-Arene Synthesis Relevant to Propoxybenzene (B152792) Derivatives
The synthesis of iodo-arenes, or aryl iodides, is a foundational aspect of organic chemistry, providing crucial building blocks for a vast array of transformations. Historically, the methods for introducing an iodine atom onto an aromatic ring have evolved significantly. Early approaches centered on direct electrophilic iodination. However, chemists quickly discovered that iodine is the least reactive of the halogens in electrophilic aromatic substitution reactions. d-nb.infoacs.org These reactions are often reversible and require an oxidizing agent to remove the hydrogen iodide (HI) byproduct, which can reduce the aryl iodide back to the starting arene. numberanalytics.com Furthermore, direct iodination of substituted benzenes frequently yields mixtures of isomers, with the regiochemical outcome dictated by the electronic properties of the existing substituent. d-nb.info
A landmark development in the synthesis of specifically substituted aryl halides was the discovery of the Sandmeyer reaction by Swiss chemist Traugott Sandmeyer in 1884. wikipedia.orgbyjus.com This reaction provided a reliable, albeit indirect, method to introduce a halide, including iodide, onto an aromatic ring with high regioselectivity. wikipedia.orgwikipedia.org By starting with an aromatic amine (an aniline), converting it to a diazonium salt, and then displacing the diazonium group with an iodide salt (often potassium iodide), chemists could access isomers that were impossible to obtain through direct halogenation. byjus.comwikipedia.org For a compound like 1-iodo-3-propoxybenzene, where the substituents are in a meta relationship, the Sandmeyer reaction represents a historically crucial and still highly relevant synthetic tool. wikipedia.org This classical transformation circumvents the regioselectivity issues of direct iodination, as the position of the iodo group is determined by the position of the amino group in the aniline (B41778) precursor.
Classical and Modern Approaches to the Synthesis of this compound
The synthesis of this compound is a challenge that showcases the need for strategic, regiocontrolled methods. Because of the meta-substitution pattern, direct functionalization of propoxybenzene is not a viable primary route. Instead, classical and modern methods rely on building the molecule from precursors where the substitution pattern is already established.
Two classical strategies are particularly effective:
Williamson Ether Synthesis: This approach involves the reaction of 3-iodophenol (B1680319) with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces the halide from the propylating agent in an SN2 reaction. masterorganicchemistry.comacs.org This method is advantageous as the key C-I bond is present in the starting material.
Sandmeyer Reaction: This pathway begins with 3-propoxyaniline. The amine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. wikipedia.orgyoutube.com The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the dinitrogen gas to form the target this compound. libretexts.org This method reliably installs the iodine at the desired position.
Cross-Coupling Methodologies for C-I Bond Formation
Modern organic synthesis has seen the rise of powerful transition-metal-catalyzed cross-coupling reactions. While aryl iodides are more commonly used as substrates in these reactions, several advanced methods utilize palladium catalysis to form the C-I bond itself. These represent modern, albeit indirect, pathways to the target compound.
Palladium catalysis offers sophisticated routes to aryl iodides from alternative functional groups, providing pathways that can be more tolerant of other functionalities within the molecule compared to some classical methods.
One modern approach is the palladium-catalyzed conversion of aryl triflates . Aryl triflates, which can be readily prepared from phenols (such as 3-propoxy-phenol), are excellent substrates for palladium-catalyzed cross-coupling. While conversions to bromides and chlorides are more common, the transformation to iodides is also feasible. acs.orgethz.ch These reactions typically employ a palladium(0) source, a specialized phosphine (B1218219) ligand, and an iodide salt as the iodine source.
Another innovative method is the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids . nih.govresearchgate.net In this process, a readily available precursor like 3-propoxybenzoic acid could be converted directly to this compound. The reaction proceeds by converting the carboxylic acid to an activated species in situ, which then undergoes oxidative addition to a Pd(0) complex, followed by decarbonylation (loss of CO) and reductive elimination to form the C-I bond. nih.govresearchgate.net This method is notable for its use of abundant carboxylic acids as starting materials.
Recent advancements also include visible-light-induced palladium catalysis . In these systems, aryl triflates can be converted to aryl radicals under mild, light-induced conditions, which are then trapped by an iodine source to form the aryl iodide. acs.org
Table 1: Comparison of Synthetic Strategies for this compound
| Method | Starting Material | Key Reagents | Type | Notes |
|---|---|---|---|---|
| Williamson Ether Synthesis | 3-Iodophenol | 1-Propyl halide, Base (e.g., K₂CO₃, NaH) | Classical | Reliable and straightforward; C-I bond is pre-existing. masterorganicchemistry.com |
| Sandmeyer Reaction | 3-Propoxyaniline | 1. NaNO₂, H⁺ 2. KI | Classical | Excellent regiocontrol; avoids direct iodination issues. wikipedia.orgyoutube.com |
| Pd-catalyzed Halogenation | 3-Propoxyphenyl triflate | Pd(0) catalyst, Ligand, Iodide Source | Modern | Converts phenol (B47542) derivative to iodide via triflate intermediate. acs.orgethz.ch |
| Pd-catalyzed Decarbonylative Iodination | 3-Propoxybenzoic acid | Pd(0) catalyst, Ligand, Iodide Source, Activator | Modern | Utilizes a carboxylic acid precursor. nih.govresearchgate.net |
| Electrophilic Iodination | Propoxybenzene | I₂, Oxidant or NIS | Direct (Not Feasible) | Unsuitable; yields ortho/para isomers, not the meta product. mdpi.com |
Copper-Mediated Coupling Reactions
Copper-catalyzed cross-coupling reactions serve as a powerful tool for the formation of carbon-oxygen (C-O) bonds, essential in the synthesis of diaryl and alkyl aryl ethers. While direct synthesis of this compound via a copper-catalyzed reaction between 1,3-diiodobenzene (B1666199) and a propoxide source is plausible, a more common conceptual application involves the Ullmann condensation. This type of reaction typically involves coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base.
In the context of this compound synthesis, a hypothetical copper-mediated pathway could involve the reaction of 3-iodophenol with a propylating agent. The copper catalyst facilitates the formation of the ether bond. Research into copper-catalyzed reactions has identified various effective catalytic systems, often employing ligands to stabilize the copper intermediate and improve reaction efficiency. researchgate.netnih.gov These reactions are prized for their tolerance of various functional groups. The development of new reaction systems, for instance using CuCl as a catalyst with a base and an oxidant, highlights the ongoing evolution of these methods for creating complex molecules under mild conditions. nih.gov
Etherification Reactions for Propoxy Group Installation
The creation of the propoxy ether linkage is a critical step in the synthesis of this compound. This is most commonly achieved through nucleophilic substitution reactions where a phenoxide acts as the nucleophile.
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism. masterorganicchemistry.comlibretexts.org In this reaction, an alkoxide ion reacts with a primary alkyl halide to form an ether. youtube.com For the specific synthesis of this compound, this method is exceptionally well-suited.
The process begins with the deprotonation of 3-iodophenol using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding 3-iodophenoxide ion. This phenoxide then acts as a potent nucleophile, attacking a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The halide ion serves as the leaving group, resulting in the formation of the this compound product. The choice of a primary alkyl halide is crucial to ensure the SN2 pathway is favored and to prevent competing elimination reactions that are common with secondary or tertiary halides. libretexts.org
Reaction Scheme:
Step 1 (Deprotonation): IC₆H₄OH + Base → IC₆H₄O⁻ + [H-Base]⁺
Step 2 (Nucleophilic Attack): IC₆H₄O⁻ + CH₃CH₂CH₂-X → IC₆H₄OCH₂CH₂CH₃ + X⁻ (where X = I, Br, Cl)
The alkylation of phenolic precursors is a broader classification that encompasses the Williamson ether synthesis. The primary precursor for this synthesis is 3-iodophenol (m-iodophenol), an aromatic organic compound that readily participates in coupling reactions. wikipedia.orgnih.gov The hydroxyl group of 3-iodophenol is acidic (pKa ≈ 9.03) and can be deprotonated to form a phenoxide, which is then alkylated. wikipedia.org
The alkylating agent is typically a propyl derivative with a good leaving group, such as propyl iodide, propyl bromide, or propyl tosylate. The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the SN2 reaction pathway. The choice of base and solvent can be optimized to achieve high yields and minimize side reactions.
Regioselective Synthesis of this compound
Achieving the correct substitution pattern (meta- or 1,3-) is fundamental to the synthesis. The most straightforward strategy for ensuring the regioselective synthesis of this compound is to begin with a precursor that already contains one of the substituents in the correct position.
Using 3-iodophenol as the starting material inherently fixes the iodine atom at the 3-position of the benzene (B151609) ring. wikipedia.orgnih.gov The subsequent etherification reaction to install the propoxy group occurs at the hydroxyl position, thus guaranteeing the formation of the this compound isomer exclusively. This approach avoids the formation of ortho- and para-isomers, which would likely occur if one were to attempt the direct iodination of propoxybenzene. Direct aromatic iodination would yield a mixture of products that would be challenging to separate, making the regiocontrolled route via 3-iodophenol far more efficient and practical. Methodologies focusing on the regioselective functionalization of arynes have also been explored for creating densely substituted aromatic rings, representing advanced strategies for achieving high regioselectivity. nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and cost. For the Williamson ether synthesis of this compound from 3-iodophenol, several parameters can be adjusted. researchgate.netresearchgate.net
Base: The choice of base affects the rate of phenoxide formation. Strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, while weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and easier to handle.
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are typically preferred as they solvate the cation of the base while leaving the phenoxide nucleophile highly reactive.
Temperature: The reaction temperature influences the reaction rate. Modest heating (e.g., 50-80 °C) is often employed to accelerate the reaction without promoting significant side reactions.
Leaving Group: The nature of the leaving group on the propylating agent is important. Iodide is an excellent leaving group, making 1-iodopropane (B42940) a highly reactive electrophile, followed by bromide and then chloride. libretexts.org
Below is an interactive data table illustrating how reaction conditions can be optimized for a typical Williamson ether synthesis of an aryl ether, which is analogous to the synthesis of this compound.
Purification and Isolation Techniques for this compound
Following the completion of the synthesis, a systematic purification and isolation procedure is necessary to obtain this compound in high purity. The specific steps depend on the reaction conditions and the physical properties of the product.
Work-up: The reaction mixture is typically cooled to room temperature and quenched, often by adding water. This step dissolves inorganic salts (e.g., the halide salt byproduct and excess base).
Extraction: The aqueous mixture is then extracted with a water-immiscible organic solvent, such as ethyl acetate, diethyl ether, or dichloromethane. The desired product, being an organic ether, will preferentially dissolve in the organic layer, separating it from water-soluble impurities. The organic layers are combined, washed with brine to remove residual water, and dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. This yields the crude product.
Chromatography: For high purity, the crude product is often subjected to flash column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the non-polar this compound from any remaining polar impurities like unreacted 3-iodophenol.
Distillation: As a final purification step for liquids, vacuum distillation can be employed to purify the compound based on its boiling point.
The purity and identity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can verify that the starting materials are no longer present and that the structure of the product is correct. oxinst.com
Chemical Transformations and Mechanistic Investigations of 1 Iodo 3 Propoxybenzene
Reactivity of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond is the most reactive site on the 1-iodo-3-propoxybenzene molecule under many conditions. Its relatively low bond dissociation energy and the good leaving group ability of the iodide anion make it susceptible to a range of reactions, including nucleophilic substitutions, metal-mediated transformations, and radical processes.
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally a difficult process. For a typical SNAr reaction to proceed readily via the addition-elimination mechanism, the aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction. youtube.com
The general mechanism for an SNAr reaction involves two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion. This is the slow, rate-determining step. uomustansiriyah.edu.iqmasterorganicchemistry.com
Loss of the leaving group: The leaving group is eliminated, and the aromaticity of the ring is restored. This step is typically fast. uomustansiriyah.edu.iq
The iodine atom, conversely, is a deactivating group but is also an ortho, para-director. wikipedia.org Halogens are unusual in this regard; their strong electronegativity causes an inductive withdrawal of electron density (-I effect), making the ring less reactive than benzene (B151609). However, they also possess lone pairs that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. libretexts.org
When both groups are present on the ring as in this compound, the powerful activating and directing effect of the propoxy group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the propoxy group. The available positions are C2, C4, and C6.
C4 (para to propoxy, ortho to iodo): This position is strongly activated by the propoxy group.
C6 (ortho to propoxy, meta to iodo): This position is also strongly activated by the propoxy group.
C2 (ortho to both propoxy and iodo): This position is electronically activated but may be subject to significant steric hindrance from the adjacent iodo and propoxy groups.
Therefore, electrophiles are most likely to attack the C4 and C6 positions. The precise ratio of products would depend on the specific electrophile and reaction conditions, particularly the steric bulk of the incoming electrophile.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |
| -O-Propyl | Activating | ortho, para | +M (Resonance Donation) |
| -Iodo | Deactivating | ortho, para | -I (Inductive Withdrawal) |
The C-I bond of this compound is highly susceptible to oxidative addition with low-valent transition metal complexes, particularly those of palladium(0). This step is the cornerstone of numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org
The general catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: uwindsor.ca
Transmetalation: The organopalladium(II) intermediate reacts with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transferring the organic group from that reagent to the palladium center and displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond in the product (Ar-R). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. uwindsor.ca
Aryl iodides are the most reactive aryl halides in the oxidative addition step, allowing these reactions to proceed under mild conditions. nih.gov While the reductive elimination of aryl halides from arylpalladium(II) halide complexes can occur, the elimination of aryl iodide is thermodynamically the least favored compared to aryl chlorides and bromides. nih.gov However, the kinetics of these steps are complex and influenced by ligands and electronic factors. nih.govrsc.org For instance, C-N bond-forming reductive eliminations are often accelerated by electron-withdrawing groups on the palladium-bound aryl group. researchgate.net
Table 2: General Scheme of Palladium-Catalyzed Cross-Coupling
| Step | Transformation | Palladium Oxidation State Change |
| 1. Oxidative Addition | Ar-I + Pd(0)Ln → Ar-Pd(II)(I)Ln | 0 → +II |
| 2. Transmetalation | Ar-Pd(II)(I)Ln + R-M → Ar-Pd(II)(R)Ln + M-I | No Change |
| 3. Reductive Elimination | Ar-Pd(II)(R)Ln → Ar-R + Pd(0)Ln | +II → 0 |
Ar = 3-propoxyphenyl; L = Ligand; M = Metal from organometallic reagent (e.g., Boron)
The relatively weak C-I bond in this compound makes it a suitable precursor for the generation of aryl radicals. The formation of a 3-propoxyphenyl radical can be initiated through various methods, including thermolysis, photolysis, or single-electron transfer (SET) from a reductant. nih.govnih.gov
Recent advances have focused on generating aryl radicals under mild conditions. asiaresearchnews.com This can be achieved using metal-based photocatalysts, transition metal complexes, or even metal-free approaches involving organic catalysts. nih.govasiaresearchnews.com For example, an N-heterocyclic carbene (NHC) catalyst can facilitate a single electron transfer from an enolate intermediate to an aryl iodide, leading to the cleavage of the C-I bond and the formation of an aryl radical. nih.govasiaresearchnews.com Another method involves reacting aryl hydrazines with catalytic iodine in the air to generate aryl radicals. semanticscholar.org
Once formed, the 3-propoxyphenyl radical is a highly reactive intermediate that can participate in a variety of transformations: nih.gov
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of propoxybenzene (B152792).
Addition to π-Systems: It can add to alkenes or alkynes, initiating a chain reaction for polymerization or functionalization.
Homolytic Aromatic Substitution (HAS): The radical can attack another aromatic ring to form biaryl compounds.
Radical-Radical Coupling: It can couple with another radical species present in the reaction medium. nih.gov
The generation of aryl radicals from aryl iodides provides a powerful, alternative strategy to traditional ionic pathways for the construction of complex molecular architectures. chemrxiv.org
Reactions Involving the Propoxy Group
The propoxy group consists of a stable alkyl ether linkage. Ether linkages are generally unreactive towards many reagents, which is why ethers are often used as solvents. libretexts.org However, under specific and typically forceful conditions, the C-O bond of the ether can be cleaved.
The most common method for cleaving aryl alkyl ethers is treatment with strong protic acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective. libretexts.org
The cleavage of this compound with excess HI would proceed via a nucleophilic substitution mechanism. The reaction begins with the protonation of the ether oxygen by the strong acid, which converts the propoxy group into a good leaving group (propanol). masterorganicchemistry.com
Given that the ether involves a primary alkyl group (propyl) and an aryl group, the subsequent step is an SN2 attack by the iodide nucleophile. The iodide ion will attack the less sterically hindered carbon of the C-O bond, which is the primary carbon of the propyl group. libretexts.org This results in the cleavage of the alkyl-oxygen bond, yielding 3-iodophenol (B1680319) and 1-iodopropane (B42940).
The mechanism is as follows:
Protonation of the ether oxygen: The ether oxygen is protonated by HI to form a good leaving group.
SN2 Attack: An iodide ion (I⁻) acts as a nucleophile and attacks the primary carbon of the propyl group, displacing 3-iodophenol.
Formation of Products: The initial products are 3-iodophenol and 1-iodopropane. If propanol (B110389) were formed as an intermediate, it would be quickly converted to 1-iodopropane in the presence of excess HI. masterorganicchemistry.com
Cleavage can also be achieved with strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com
Table 3: Products of Ether Cleavage of this compound
| Reagent | Mechanism | Expected Products |
| Excess HI | SN2 | 3-Iodophenol and 1-Iodopropane |
| BBr₃ | Lewis Acid-Assisted Cleavage | 3-Iodophenol and 1-Bromopropane (B46711) (after workup) |
An in-depth analysis of the chemical transformations involving this compound reveals a versatile substrate for advanced organic synthesis. This article focuses on the specific chemical behavior of this compound, detailing side reactions, product selectivity, reaction mechanisms, and stereochemical considerations.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1-iodo-3-propoxybenzene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular environment can be constructed.
Proton NMR (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical shifts, and their coupling interactions with neighboring protons. The spectrum is predicted to exhibit signals corresponding to both the aromatic and the aliphatic propoxy moieties.
The protons of the propoxy group are expected to appear in the upfield region of the spectrum. The terminal methyl (CH₃) protons would likely resonate as a triplet, a result of coupling to the adjacent methylene (B1212753) (CH₂) group. The central methylene protons of the propoxy chain are anticipated to produce a more complex multiplet, specifically a sextet, due to coupling with both the methyl and the adjacent oxymethylene (OCH₂) protons. The oxymethylene protons, being deshielded by the adjacent oxygen atom, would appear as a triplet further downfield.
The aromatic region of the spectrum is characterized by four distinct proton signals, reflecting the substitution pattern of the benzene (B151609) ring. The proton at the C2 position, situated between the iodo and propoxy groups, is expected to be a triplet. The proton at the C6 position, adjacent to the iodine atom, would likely appear as a doublet of doublets. Similarly, the proton at the C4 position, adjacent to the propoxy group, is also anticipated to be a doublet of doublets. The proton at the C5 position, situated between two other protons, would likely resonate as a triplet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (C2, C4, C5, C6) | 6.70 - 7.60 | m | - |
| -OCH₂- | ~3.90 | t | ~6.5 |
| -CH₂- | ~1.80 | sextet | ~7.0 |
| -CH₃ | ~1.00 | t | ~7.4 |
Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Aromatic and Aliphatic Framework Analysis
The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton of this compound. A total of nine distinct signals are expected, corresponding to the nine unique carbon atoms in the molecule.
The aliphatic carbons of the propoxy group will appear in the upfield region. The methyl carbon (CH₃) will be the most shielded, followed by the central methylene carbon (CH₂), and then the oxymethylene carbon (OCH₂), which is deshielded by the oxygen atom.
In the aromatic region, six signals are anticipated. The carbon atom bonded to the iodine (C1) is expected to be significantly shielded due to the heavy atom effect of iodine, appearing at a lower chemical shift compared to the other aromatic carbons. organicchemistrydata.org The carbon atom attached to the propoxy group (C3) will be deshielded. The remaining four aromatic carbons (C2, C4, C5, C6) will have chemical shifts influenced by their position relative to the iodo and propoxy substituents.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aromatic) | 159.0 - 160.0 |
| C-H (Aromatic) | 110.0 - 139.0 |
| C-I (Aromatic) | 94.0 - 95.0 |
| -OCH₂- | 69.0 - 70.0 |
| -CH₂- | 22.0 - 23.0 |
| -CH₃ | 10.0 - 11.0 |
Note: Predicted values are based on analogous compounds like 1-iodo-4-methoxybenzene and propoxybenzene (B152792) and may vary. rsc.orguq.edu.au
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling relationships. huji.ac.ilnanalysis.com For this compound, COSY would show cross-peaks connecting the methyl and adjacent methylene protons of the propoxy group, as well as between the two methylene groups. In the aromatic region, correlations would be observed between adjacent protons, confirming their positions on the benzene ring. huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of each protonated carbon in both the aromatic and aliphatic regions. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edusdsu.edu This is particularly useful for identifying quaternary carbons (those without attached protons), such as C1 (bonded to iodine) and C3 (bonded to the propoxy group). For instance, the protons of the oxymethylene group (-OCH₂-) would show a correlation to the C3 carbon, and the aromatic protons would show correlations to neighboring carbons, including the quaternary ones. columbia.edu
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups.
The C-H stretching vibrations of the aromatic ring are anticipated in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the propoxy group would appear just below 3000 cm⁻¹. docbrown.info A strong, characteristic band for the C-O-C asymmetric stretching of the ether linkage is expected around 1250-1200 cm⁻¹. The corresponding symmetric stretch would appear near 1050-1000 cm⁻¹. The presence of the C-I bond is indicated by a stretching vibration in the far-infrared region, typically between 600 and 500 cm⁻¹. docbrown.info The substitution pattern on the benzene ring will also give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Predicted IR Absorption Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2975 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1040 | Medium |
| C-I Stretch | 600 - 500 | Medium-Weak |
Note: Predicted values are based on characteristic group frequencies and data from analogous compounds. docbrown.info
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. bruker.com While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the molecule. bruker.com
For this compound, the Raman spectrum would also show the aromatic C-H and aliphatic C-H stretching vibrations. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The C-I stretching vibration is also expected to be Raman active and can be a useful diagnostic peak. The C-O-C stretching vibrations of the ether group will also be present. A key advantage of Raman spectroscopy is its low interference from water, which can be beneficial if analyzing samples in aqueous media. bruker.com
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for the molecular weight determination and structural elucidation of organic compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. savemyexams.com For this compound (C9H11IO), the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements.
Table 1: Theoretical Monoisotopic Mass of this compound
| Element | Symbol | Quantity | Monoisotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | C | 9 | 12.00000 | 108.00000 |
| Hydrogen | H | 11 | 1.00783 | 11.08613 |
| Iodine | I | 1 | 126.90447 | 126.90447 |
| Oxygen | O | 1 | 15.99491 | 15.99491 |
| Total | | | | 261.98551 |
An experimental HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm). For instance, in the analysis of related iodinated aromatic compounds, HRMS has been successfully used to confirm their molecular formulas. acs.org The high accuracy of HRMS allows for the unambiguous identification of this compound and differentiation from other potential isomers or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of this compound, which is a liquid at room temperature, GC-MS serves to both confirm the identity of the compound and assess its purity by separating it from any synthesis byproducts or contaminants. sigmaaldrich.com
The gas chromatogram provides the retention time of the compound, which is a characteristic property under a specific set of chromatographic conditions. Following separation by the GC column, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum displays a pattern of fragment ions that is unique to the molecule's structure. For this compound, characteristic fragments would be expected from the cleavage of the propoxy group and the loss of the iodine atom. Analysis of similar compounds, such as 1-iodo-2,4,5-trimethylbenzene, shows a prominent molecular ion peak in the GC-MS spectrum. rsc.org
Table 2: Typical GC-MS Parameters for Analysis of Aromatic Iodine Compounds
| Parameter | Value/Description |
|---|---|
| Gas Chromatograph | |
| Column | Typically a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure elution of the compound. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |
The combination of retention time and the fragmentation pattern from GC-MS provides a high degree of confidence in the identification and purity assessment of this compound.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, both gas chromatography and high-performance liquid chromatography are highly applicable.
Gas Chromatography (GC)
Gas chromatography (GC), as a standalone technique typically coupled with a flame ionization detector (FID), is a robust method for assessing the purity of this compound. scirp.org The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis of its purity. The presence of other peaks would indicate impurities. excedr.com The choice of a suitable capillary column and temperature programming is crucial for achieving good separation of the main compound from any potential impurities. shimadzu.com For volatile compounds like halogenated aromatics, GC offers high resolution and sensitivity. libretexts.org Derivatization is generally not necessary for this compound due to its volatility. sigmaaldrich.com
Table 3: Illustrative Gas Chromatography (GC) Conditions for Purity Assessment
| Parameter | Value/Description |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
These conditions are illustrative and would require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purity analysis of a wide range of organic compounds. google.com For this compound, reversed-phase HPLC would be the most common mode of analysis. google.com In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound is determined by the relative area of its peak in the chromatogram. HPLC is particularly useful for analyzing samples that may not be suitable for GC due to low volatility or thermal instability, although this is not a primary concern for this compound.
A study on the analysis of various iodinated aromatic compounds utilized HPLC with mass spectrometric detection (HPLC-MS/MS) for sensitive determination. nih.gov While a standard UV detector is also suitable for the analysis of this compound due to its aromatic structure which absorbs UV light.
Table 4: Representative High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value/Description |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A gradient of acetonitrile (B52724) and water |
| Flow Rate | 1.0 mL/min |
| Detector | UV at a wavelength where the compound has maximum absorbance (e.g., around 254 nm) |
The development of a specific HPLC method would involve optimizing the mobile phase composition and gradient to achieve the best separation and peak shape for this compound and any potential impurities.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-iodo-2,4,5-trimethylbenzene |
| 1-iodo-2-(3-bromo)propoxybenzene |
| C18 |
| Acetonitrile |
| Helium |
| Hydrogen |
| Iodine |
| Nitrogen |
Computational Chemistry and Theoretical Studies of 1 Iodo 3 Propoxybenzene
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular geometry, and energy levels.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like 1-iodo-3-propoxybenzene.
DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For this compound, this involves calculating key structural parameters. While specific DFT studies on this compound are not prevalent in the literature, data from analogous substituted benzenes can provide expected values. bohrium.comkpfu.ru The calculations would reveal the bond lengths of the C-I, C-O, and C-C bonds within the benzene (B151609) ring, as well as the bond angles and the dihedral angles that define the orientation of the propoxy group relative to the aromatic ring.
Furthermore, DFT is used to analyze the electronic structure, including the distribution of electron density and the molecular orbital energies. The presence of the electronegative iodine atom and the electron-donating propoxy group creates a specific electronic environment on the benzene ring, which can be quantified through calculated atomic charges and electrostatic potential maps. bohrium.com
Table 1: Illustrative Optimized Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C-O (aromatic) | ~1.37 Å |
| Bond Length | O-C (propyl) | ~1.43 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |
| Bond Angle | C-C-I | ~120° |
| Bond Angle | C-O-C | ~118° |
| Dihedral Angle | C-C-O-C | Variable (Defines propoxy conformation) |
| Note: These values are illustrative and derived from typical DFT calculations on similar iodo- and alkoxy-substituted benzene molecules. Actual values would require a specific calculation for this compound. |
Ab Initio Methods for Accurate Electronic Properties
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide higher accuracy for electronic properties compared to DFT, albeit at a greater computational expense. acs.org
These high-level calculations are particularly valuable for obtaining precise values for properties like ionization potential, electron affinity, and interaction energies. For this compound, ab initio methods could be used to accurately model phenomena such as halogen bonding, where the iodine atom acts as an electrophilic region (σ-hole) and interacts with nucleophiles. acs.org Studies on iodotyrosine and other iodinated organic compounds have demonstrated the importance of these methods for accurately describing the subtle electronic effects involving iodine. acs.org Benchmark-quality calculations on benzene dimers have shown that methods like CCSD(T) are essential for capturing the nuances of π-π interactions, which are also present in systems involving substituted benzenes. acs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis
While QM calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This approach is ideal for exploring the conformational landscape of flexible molecules like this compound.
The primary source of flexibility in this molecule is the propoxy group, which can rotate around the C-O and C-C single bonds. MD simulations can reveal the preferred conformations of this chain, the energy barriers between different rotational isomers (rotamers), and how the conformational equilibrium is influenced by the solvent and temperature. nih.govmdpi.com Studies on other substituted benzenes have successfully used MD simulations to understand their dynamic behavior and solvation properties. nih.gov The simulation trajectories provide a statistical picture of the molecule's conformational states, which is crucial for understanding its behavior in a realistic chemical environment.
Prediction of Chemical Reactivity and Selectivity via Computational Models
Computational models are instrumental in predicting where and how a molecule is likely to react. For this compound, these models help identify the most probable sites for electrophilic or nucleophilic attack.
One common approach is the Frontier Molecular Orbital (FMO) theory , which analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For this compound, the electron-donating propoxy group would increase the energy of the HOMO, activating the benzene ring towards electrophilic substitution, primarily at the ortho and para positions relative to the propoxy group. The iodine atom, being a large and polarizable halogen, makes the C-I bond a key site for reactions like cross-coupling, which involves nucleophilic attack on the carbon or oxidative addition into the C-I bond. scispace.comresearchgate.net
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. For this molecule, a positive region (a "σ-hole") is expected on the outer side of the iodine atom, making it a halogen bond donor.
Table 2: Illustrative Reactivity Descriptors for a Substituted Iodobenzene (B50100)
| Descriptor | Property | Predicted Implication for this compound |
| HOMO Energy | Susceptibility to electrophilic attack | High energy indicates reactivity towards electrophiles on the ring. |
| LUMO Energy | Susceptibility to nucleophilic attack | Low energy suggests the C-I bond is a site for nucleophilic attack/oxidative addition. |
| MEP (Ring) | Sites for electrophilic substitution | Negative potential expected at ortho/para positions to the propoxy group. |
| MEP (Iodine) | Halogen bonding | Positive σ-hole on iodine facilitates interaction with nucleophiles. |
| Note: The table outlines the expected qualitative predictions from computational models based on the known electronic effects of the substituents. |
Investigation of Reaction Pathways and Transition States using Computational Methods
Computational chemistry allows for the detailed mapping of reaction mechanisms, including the identification of intermediates and, crucially, transition states. ucsb.edunih.gov A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. mit.eduresearchgate.net
For this compound, a key class of reactions to investigate would be palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira reactions), where the C-I bond is selectively functionalized. Computational studies on the oxidative addition of substituted iodobenzenes to palladium(0) complexes have shown that the reaction mechanism can be meticulously modeled. scispace.comresearchgate.net Such a study for this compound would involve:
Optimizing the geometries of reactants, intermediates (e.g., the Pd-complex), the transition state, and products.
Calculating the free energy of activation (the energy difference between the reactants and the transition state).
Analyzing the transition state's geometry to understand the bond-breaking and bond-forming processes.
These calculations can explain the regioselectivity of reactions and help in optimizing reaction conditions by, for example, modeling the effect of different catalysts or solvents. researchgate.netudel.edu
Theoretical Spectroscopic Predictions and Comparison with Experimental Data
Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. nih.gov
Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for Aromatic Moieties
| Spectroscopy | Feature | Typical Calculated Value (in silico) | Typical Experimental Value (in vitro) |
| ¹³C NMR | C-I Carbon | 90 - 98 ppm | 92 - 100 ppm |
| ¹³C NMR | C-O Carbon | 155 - 162 ppm | 158 - 165 ppm |
| ¹H NMR | Aromatic Protons | 6.5 - 7.5 ppm | 6.6 - 7.6 ppm |
| IR | C-O Stretch (Aryl-Alkyl Ether) | 1220 - 1280 cm⁻¹ | 1230 - 1275 cm⁻¹ |
| IR | C-H Bending (Aromatic) | 700 - 850 cm⁻¹ | 720 - 860 cm⁻¹ |
| Note: Values are representative for the specified functional groups in a benzene ring environment and are not specific to this compound, for which detailed published data is limited. The comparison illustrates the typical agreement between theoretical predictions and experimental measurements. |
Applications of 1 Iodo 3 Propoxybenzene in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block in Complex Molecule Synthesis
1-Iodo-3-propoxybenzene has emerged as a significant building block in organic chemistry, valued for its dual functionality. The molecule incorporates a reactive iodo group, which readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Simultaneously, the propoxy group at the meta-position influences the electronic nature of the benzene (B151609) ring and provides a structural motif that can be crucial for the properties of the final target molecule.
Precursor to Aryl Ethers with Diverse Substitution Patterns
The synthesis of aryl ethers is a fundamental transformation in organic chemistry, as this structural unit is present in numerous pharmaceuticals and natural products. d-nb.info this compound is an excellent precursor for this class of compounds. The carbon-iodine bond can be activated by transition metal catalysts, enabling cross-coupling reactions with a wide range of partners. google.com
Copper- and palladium-catalyzed methods are commonly employed for the arylation of alcohols using aryl halides. d-nb.info For instance, in Ullmann-type couplings, this compound can react with various aliphatic alcohols in the presence of a copper catalyst and a suitable ligand, such as N,N-dimethylglycine, to yield the corresponding 3-propoxyphenyl ethers. organic-chemistry.org These reactions often proceed under relatively mild conditions. organic-chemistry.org Similarly, palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of this compound with amines, generating N-(3-propoxyphenyl) derivatives, which are important substructures in medicinal chemistry. The Suzuki and Sonogashira reactions further expand its utility, allowing for the introduction of diverse aryl, vinyl, or alkynyl groups.
Table 1: Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |
|---|---|---|---|
| Ullmann Ether Synthesis | Aliphatic Alcohols | Copper(I) salt, Ligand (e.g., N,N-dimethylglycine) | Alkyl Aryl Ethers |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium complex, Phosphine (B1218219) ligand, Base | N-Aryl Amines |
| Suzuki Coupling | Aryl/Vinyl Boronic Acids | Palladium complex, Phosphine ligand, Base | Biaryls, Aryl Alkenes |
| Sonogashira Coupling | Terminal Alkynes | Palladium complex, Copper(I) salt, Amine base | Aryl Alkynes |
Scaffold for Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their ring structure, are of immense importance in chemistry, particularly in the development of pharmaceuticals. thermofisher.comnih.gov this compound serves as a valuable starting scaffold for constructing various heterocyclic systems.
The iodo-substituent can be strategically transformed or displaced to facilitate cyclization reactions. For example, a Sonogashira coupling between this compound and a terminal alkyne bearing a hydroxyl group can be followed by an intramolecular cyclization to furnish substituted benzofurans. A notable application is the gold-catalyzed cyclization of [(3-iodoprop-2-yn-1-yl)oxy]arenes, which provides an efficient route to 3-iodo-2H-chromenes. beilstein-journals.org This process involves a formal migratory cycloisomerization, showcasing a sophisticated use of the iodinated precursor to build complex heterocyclic frameworks. beilstein-journals.org Similarly, conversion of the iodo group to an amino or other nucleophilic group can set the stage for intramolecular reactions to form quinolines, indoles, and other important heterocyclic cores. nih.gov
Role in the Preparation of Advanced Materials
The molecular architecture of this compound, featuring a rigid aromatic core, a reactive site for polymerization, and a flexible side chain, makes it a useful monomer in materials science.
Precursor for Polymer and Oligomer Synthesis
Oligomers and polymers with precisely defined structures are crucial for understanding the fundamental physical, electronic, and optical properties of materials. dtic.mil this compound can be used in step-growth polymerization reactions. Due to the reactivity of the aryl-iodide bond, it can undergo metal-catalyzed polycondensation reactions, such as Suzuki or Yamamoto couplings, with appropriate di-functional co-monomers.
This approach leads to the formation of conjugated polymers where the 3-propoxy-phenylene unit is a repeating structural motif. The propoxy side chains are not merely passive substituents; they enhance the solubility of the resulting rigid-rod polymers, which is a critical factor for solution processing and device fabrication. nih.gov The length and branching of such alkyl side chains can be systematically varied to tune the material's processability and solid-state packing, which in turn influences its electronic properties.
Application in Functional Material Development (e.g., liquid crystals, optoelectronic materials)
The development of functional organic materials for applications in electronics and photonics is a major area of contemporary research. mdpi.com Derivatives of this compound are explored as components of these advanced materials.
The inherent structural anisotropy of molecules derived from this compound, which possess a rigid aromatic core and a flexible peripheral chain, is a key requirement for liquid crystallinity. mpg.de By incorporating the 3-propoxybenzene unit into larger, more complex molecular designs, such as sexiphenyls, materials exhibiting nematic or smectic liquid crystal phases can be engineered. mdpi.com The propoxy group helps to lower melting points and can influence the stability and temperature range of the desired mesophase. mdpi.com
In the field of optoelectronics, the 3-propoxybenzene moiety can be integrated into molecules designed for organic light-emitting diodes (OLEDs) or organic solar cells. The electronic properties of the core can be tuned via cross-coupling reactions at the iodo position, allowing for the synthesis of materials with specific energy levels (HOMO/LUMO) required for efficient charge injection, transport, and light emission or absorption. mdpi.com
Catalytic and Stoichiometric Reagent Applications
Beyond its role as a structural component, the this compound framework can be adapted for use in catalysis. While less common, the propoxy-substituted phenyl group can be incorporated into the structure of ligands for transition metal catalysts. For example, it could be part of a larger phosphine or N-heterocyclic carbene (NHC) ligand structure. The electronic and steric profile of the propoxy group would then modulate the properties of the catalytic metal center, potentially influencing its activity, selectivity, and stability in cross-coupling and other transformations.
Furthermore, aryl iodides can be converted into hypervalent iodine compounds. These reagents, such as diaryliodonium salts, are valuable as electrophilic arylating agents in their own right, capable of transferring the aryl group to a variety of nucleophiles under metal-free conditions. d-nb.infoncl.ac.uk This offers an alternative pathway to the formation of C-C and C-heteroatom bonds, avoiding the use of transition metal catalysts where their presence might be undesirable. d-nb.info
Participation in Metal-Catalyzed Transformations
The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides for such transformations due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the metal center, a key step in many catalytic cycles.
This reactivity allows this compound to be a key participant in the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it is a suitable coupling partner in reactions like the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. These methodologies are foundational in modern organic synthesis, enabling the construction of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.
A notable example of a similar iodo-alkoxybenzene derivative participating in a metal-catalyzed reaction is the Ullmann condensation. In a documented synthesis, an N,N'-diaryl derivative was formed through a copper-catalyzed Ullmann arylation of a carbohydrazide (B1668358) with an iodo-alkoxybenzene. acs.org This type of reaction highlights how the iodo-substituent on the benzene ring acts as a reactive handle for forming new bonds, in this case, a carbon-nitrogen bond. The general conditions for such a transformation involving this compound would typically involve a copper(I) catalyst, a ligand, and a base in a high-boiling solvent.
Below is a representative table of a hypothetical Ullmann coupling reaction involving this compound, based on established literature procedures for similar compounds. acs.org
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Product |
| This compound | A primary or secondary amine | Copper(I) Iodide (CuI) | 1,10-Phenanthroline | Potassium Phosphate (K₃PO₄) | N,N-Dimethylformamide (DMF) | 90°C | 3-Propoxy-N-alkylaniline |
The ability of this compound to undergo such transformations makes it a versatile building block for creating substituted biaryl compounds and other complex aromatic structures that are prevalent in medicinal chemistry and materials science. smolecule.comontosight.ai
Contribution to Green Chemistry Methodologies
The application of this compound in metal-catalyzed reactions directly aligns with several core principles of green chemistry. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com
The primary contribution of this compound to green chemistry lies in its use in catalytic reactions. Catalysis is a fundamental pillar of green chemistry because catalytic reagents are used in small, substoichiometric amounts and can, in principle, be recycled and reused. jddhs.com This contrasts sharply with stoichiometric reagents that are consumed in the reaction and generate significant amounts of waste. By enabling the use of catalytic systems (often based on palladium, nickel, or copper), this compound facilitates synthetic pathways that are more atom-economical and produce fewer byproducts. smolecule.comjddhs.com
Furthermore, the high efficiency and selectivity often associated with metal-catalyzed cross-coupling reactions contribute to greener processes. These reactions can simplify multi-step synthetic routes, thereby reducing the consumption of solvents, reagents, and energy. jddhs.com The development of catalyst-free reactions in aqueous media represents a significant goal in green chemistry, and while not always feasible, the continuous improvement of catalytic systems strives towards more benign reaction conditions. rsc.org
The use of this compound in modern synthesis exemplifies the shift towards more sustainable chemical manufacturing. Its role as a reactive intermediate in highly efficient, low-waste catalytic processes underscores its value in developing environmentally responsible methods for producing complex chemicals and materials.
Future Research Directions and Emerging Trends
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond its traditional role in cross-coupling reactions, researchers are exploring the novel reactivity of 1-iodo-3-propoxybenzene and related aryl iodides. The carbon-iodine bond is a versatile anchor for introducing a wide array of functional groups. For instance, palladium-catalyzed aminocarbonylation allows for the synthesis of various amides from aryl iodides in high yields. rsc.org Recent studies have demonstrated the use of aryl iodides in the arylation of nitronyl nitroxide, a process that creates open-shell compounds with large π-electronic systems. nih.gov Furthermore, isomers like 4-iodo-1-(i-propoxy)benzene have been used in Ullmann arylation to synthesize complex diradicals, which are crucial for studying electronic and magnetic interactions in molecules. acs.orgnih.gov Another innovative approach involves a cobalt-catalyzed Diels-Alder reaction of alkynylsilanes with 1,3-dienes, followed by an oxidation/iodination sequence to produce highly substituted iodobenzene (B50100) derivatives. nih.gov These emerging transformations highlight the potential to use this compound as a scaffold to build intricate molecular architectures previously considered difficult to access.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous flow chemistry and automated synthesis platforms is a significant trend, promising enhanced efficiency, safety, and scalability. Flow chemistry offers precise control over reaction parameters, which is particularly beneficial for reactions like the carbonylation of iodoarenes. beilstein-journals.org Automated synthesis modules are becoming indispensable, especially in the production of radiolabeled compounds for applications like positron emission tomography (PET). researchgate.net For example, an automated, two-step method has been developed for the routine production of meta-[18F]Fluorobenzylguanidine ([18F]MFBG) from a diaryliodonium salt precursor, achieving high yields and radiochemical purity in a short time. nih.gov This methodology is suitable for rapid commercialization and can be adapted for most commercial automated radiosynthesis equipment. nih.gov Applying these automated and flow technologies to the derivatization of this compound could accelerate the discovery and production of new pharmaceuticals and functional materials.
Advanced Computational Modeling for De Novo Design and Property Prediction
Computational chemistry is becoming a powerful partner in chemical research, enabling the de novo design of molecules and the prediction of their properties before synthesis. Advanced computational methods, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, are being used to guide the development of new compounds from precursors like this compound. chemrxiv.orgnih.gov For example, QSAR studies have been successfully used to design 3-iodochromone derivatives as potential fungicides, identifying key molecular descriptors that influence their biological activity. nih.govfrontiersin.org In the realm of materials and drug discovery, computational procedures can design proteins to bind specific small molecules, with binding free energy calculations showing excellent agreement with experimental results. nih.gov Artificial intelligence-driven generative models are also being employed to design novel, non-toxic enzyme inhibitors, which are then synthesized and validated experimentally. chemrxiv.org These predictive models can significantly reduce the time and resources required for discovery by prioritizing the most promising derivatives of this compound for synthesis and testing.
Potential for Derivatization into High-Value Specialty Chemicals and Research Reagents
The chemical structure of this compound makes it an ideal starting material for derivatization into a wide range of high-value specialty chemicals and advanced research reagents. Its utility as a building block is documented in several patents and research articles. For example, it is a key intermediate in the synthesis of biaryl derivatives that act as GPR120 agonists and in the creation of tetrahydropyrimidodiazepine and tetrahydropyridodiazepine compounds for treating pain. chiralen.com Its isomer, 4-iodo-1-(i-propoxy)benzene, is used to create N,N′-diaryl derivatives for the synthesis of bis-oxoverdazyl diradicals, which are valuable tools for research in materials science and electronics. acs.org Furthermore, the synthesis of various 3-iodochromone derivatives from substituted iodophenols demonstrates the potential to create new classes of agrochemicals. nih.govfrontiersin.org The versatility of the carbon-iodine bond allows for its conversion into numerous other functional groups, making this compound a valuable and adaptable platform for accessing novel compounds with tailored properties for pharmaceutical, agrochemical, and material science applications.
Q & A
Basic: What are the standard synthetic routes for 1-iodo-3-propoxybenzene, and how can researchers optimize reaction yields?
Methodological Answer:
this compound can be synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A typical approach involves reacting 3-propoxybenzene derivatives with iodine sources (e.g., KI in acidic media) under controlled conditions. For example:
- Substitution Reactions : Use a propoxy-substituted benzene precursor (e.g., 3-bromopropoxybenzene) with NaI in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
- Optimization : Vary reaction time, temperature, and catalyst (e.g., CuI for coupling reactions). Monitor progress via TLC or GC-MS. Purify via column chromatography using hexane/ethyl acetate gradients.
Advanced: How can computational tools aid in designing novel synthetic pathways for this compound?
Methodological Answer:
Retrosynthetic analysis using AI-powered platforms (e.g., Template_relevance Reaxys) can predict viable precursors and reaction pathways. Steps include:
Input the target structure into synthesis-planning software.
Evaluate predicted routes for feasibility (e.g., bond dissociation energy, steric hindrance).
Validate computationally suggested conditions (e.g., solvent, catalyst) with small-scale trials.
For instance, AI models may propose iodine insertion via electrophilic aromatic substitution using I₂ and HNO₃, followed by propoxylation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H and ¹³C NMR to confirm propoxy chain integration (δ ~3.5–4.5 ppm for OCH₂) and aromatic iodination (deshielding effects). Compare with databases like PubChem .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, as seen in analogous iodoarenes .
- Mass Spectrometry : Validate molecular weight (e.g., EI-MS for M⁺ peak at m/z 276).
Advanced: How should researchers address contradictions in reported reaction yields or biological activity data?
Methodological Answer:
- Data Triangulation : Replicate experiments under identical conditions (solvent purity, catalyst batch).
- Statistical Analysis : Apply ANOVA to compare yields across studies; identify outliers via Grubbs’ test.
- Contextual Factors : Control variables like moisture sensitivity (iodine’s hygroscopic nature) or light exposure (iodoarenes may photodegrade) .
Basic: What are the primary research applications of this compound in organic chemistry?
Methodological Answer:
- Intermediate in Drug Discovery : Serve as a building block for bioactive molecules (e.g., iodinated analogs of antipsychotics).
- Material Science : Functionalize polymers or liquid crystals via Suzuki-Miyaura cross-coupling .
- Mechanistic Studies : Probe electronic effects of iodine in aromatic systems using kinetic isotope experiments.
Advanced: How can researchers model the electronic effects of iodine in this compound for catalysis?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Mulliken charges and HOMO/LUMO energies. Compare iodine’s electron-withdrawing effect with bromine/chlorine analogs.
- Kinetic Profiling : Measure reaction rates in cross-couplings (e.g., Heck reactions) to correlate electronic parameters with catalytic efficiency .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Storage : Keep in amber glass vials at 2–8°C to prevent iodine leaching or degradation .
- Spill Management : Neutralize with Na₂S₂O₃ solution and adsorb with vermiculite.
Advanced: How can researchers assess the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Screen for kinase inhibition or antimicrobial activity using microplate readers (e.g., IC₅₀ determination).
- Metabolic Stability : Incubate derivatives with liver microsomes; analyze metabolites via LC-HRMS.
- Toxicity Profiling : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity (LD₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
